2,4-Dichloroaniline

Catalog No.
S593133
CAS No.
554-00-7
M.F
C6H5Cl2N
M. Wt
162.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloroaniline

CAS Number

554-00-7

Product Name

2,4-Dichloroaniline

IUPAC Name

2,4-dichloroaniline

Molecular Formula

C6H5Cl2N

Molecular Weight

162.01 g/mol

InChI

InChI=1S/C6H5Cl2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2

InChI Key

KQCMTOWTPBNWDB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)N

solubility

less than 1 mg/mL at 73° F (NTP, 1992)
0.00 M
Slightly soluble in water, alcohol, and ether.
Solubility in water: none

Synonyms

2,4-dichloroaniline, 2,4-dichloroaniline hydrochloride

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N

The exact mass of the compound 2,4-Dichloroaniline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 73° f (ntp, 1992)0.00 mslightly soluble in water, alcohol, and ether.solubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8756. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. It belongs to the ontological category of dichloroaniline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Dichloroaniline (CAS: 554-00-7) is a di-halogenated primary aromatic amine characterized by chlorine substitutions at the ortho and para positions relative to the amino group. Operating as a weak organic base and a low-melting solid (63 °C), it is primarily procured as a regioselective intermediate for the synthesis of high-performance azo pigments, agricultural chemicals, and pharmaceutical active ingredients. Its specific substitution pattern dictates its unique electronic and steric profile, which is fundamentally required to direct downstream electrophilic aromatic substitutions and to stabilize resulting azo linkages against environmental degradation [1].

Substituting 2,4-Dichloroaniline with the more common industrial 3,4-Dichloroaniline or the highly hindered 2,6-Dichloroaniline results in immediate process and product failures. From a processability standpoint, 3,4-Dichloroaniline possesses a significantly different basicity (pKa ~2.97 vs 2.016 for the 2,4-isomer), which alters the pH thresholds required for aqueous acid extraction and diazotization [1]. Furthermore, in pigment manufacturing, replacing the 2,4-isomer with 3,4-Dichloroaniline removes the critical ortho-chloro steric bulk, leaving the resulting azo bond highly vulnerable to photolytic and oxidative cleavage, thereby destroying the lightfastness of the final dye [2].

Thermodynamic Basicity and Diazotization Reactivity

Quantitative pKa measurements demonstrate that 2,4-Dichloroaniline is significantly less basic than its 3,4-isomer. At 25 °C, 2,4-Dichloroaniline exhibits a pKa of 2.016, whereas 3,4-Dichloroaniline has a pKa of 2.97 [1]. This nearly 1-log difference in basicity means that 2,4-Dichloroaniline requires a substantially higher acid concentration to achieve complete protonation during the formation of diazonium salts or during aqueous acid extraction protocols.

Evidence DimensionConjugate acid pKa at 25 °C
Target Compound Data2.016
Comparator Or Baseline3,4-Dichloroaniline (pKa = 2.97)
Quantified Difference0.954 pKa units lower basicity
ConditionsAqueous solution, 25 °C

Procurement teams must account for this lower basicity, as it necessitates stronger acidic conditions for efficient diazotization and salt formulation compared to mainstream 3,4-substituted analogs.

Bulk Thermal Processability and Phase Transitions

The thermal phase behavior of dichloroaniline isomers strongly dictates their industrial handling and energy requirements. 2,4-Dichloroaniline has a melting point of 63 °C, positioning it between 3,4-Dichloroaniline (72 °C) and 2,6-Dichloroaniline (39 °C) [1]. This intermediate melting point allows 2,4-Dichloroaniline to be processed as a stable, free-flowing solid at room temperature while requiring significantly less thermal energy to achieve a liquid melt-state for bulk transfer or solvent-free reactions compared to the 3,4-isomer.

Evidence DimensionMelting Point
Target Compound Data63 °C
Comparator Or Baseline3,4-Dichloroaniline (72 °C) and 2,6-Dichloroaniline (39 °C)
Quantified Difference9 °C lower than 3,4-DCA; 24 °C higher than 2,6-DCA
ConditionsStandard atmospheric pressure

This specific melting profile optimizes manufacturability by enabling lower-temperature melt processing without the severe room-temperature semi-solid handling risks associated with 2,6-Dichloroaniline.

Azo Bond Steric Shielding and Pigment Lightfastness

In the synthesis of yellow and orange azo pigments, the substitution pattern of the diazo component is critical for final product stability. Formulations utilizing 2,4-Dichloroaniline yield pigments with superior lightfastness compared to those derived from 3,4-Dichloroaniline or mono-chloroanilines [1]. The chlorine atom at the ortho (2-) position provides essential steric shielding to the vulnerable azo linkage, protecting it from the photolytic and oxidative cleavage that causes rapid dye fading in non-ortho substituted analogs [2].

Evidence DimensionAzo bond photolytic/oxidative stability
Target Compound DataHigh lightfastness (ortho-chloro steric shielding present)
Comparator Or Baseline3,4-Dichloroaniline derivatives (lack ortho-steric protection)
Quantified DifferenceSignificantly reduced oxidative fading and improved shade stability
ConditionsUV/Light exposure of formulated azo pigments

Dye and pigment manufacturers must procure the exact 2,4-isomer to guarantee the commercial lightfastness and color stability of high-performance yellow/orange colorants.

High-Fastness Azo Pigment Manufacturing

2,4-Dichloroaniline is the strictly required diazo precursor for manufacturing specific high-performance yellow and orange azo pigments (e.g., coupling with barbituric acid or resorcinol). Its ortho-chloro substitution is non-negotiable for achieving commercial-grade lightfastness and resistance to oxidative degradation [1].

Regioselective Agrochemical Active Ingredient Synthesis

In the procurement of intermediates for herbicides such as quinclorac and oxadiazon, 2,4-Dichloroaniline is the mandatory starting material. The specific 2,4-halogenation pattern dictates the correct regioselectivity during subsequent ring-closure reactions, ensuring the final active ingredient possesses the correct structural geometry for inhibiting target plant enzymes [2].

Optimized Melt-Phase Amidation and Coupling

Due to its moderate melting point of 63 °C, 2,4-Dichloroaniline is highly suited for solvent-free, melt-phase amidation or coupling reactions. It offers a distinct processability advantage over 3,4-Dichloroaniline by lowering the required reactor heating thresholds while avoiding the ambient-temperature semi-solid handling risks of 2,6-Dichloroaniline [3].

Physical Description

2,4-dichloroaniline appears as beige crystals. (NTP, 1992)
DryPowder
COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

PRISMS FROM ACETONE; NEEDLES FROM DILUTED ALCOHOL OR PETROLEUM ETHER

XLogP3

2.9

Boiling Point

473 °F at 760 mm Hg (NTP, 1992)
245.0 °C
245 °C AT 760 mm Hg
245 °C

Flash Point

115 °C

Vapor Density

Relative vapor density (air = 1): 5.6

Density

1.567 at 68 °F (NTP, 1992)
1.567 @ 20 °C
1.57 g/cm³

LogP

2.78 (LogP)
log Kow= 2.91
2.78

Melting Point

145 to 147 °F (NTP, 1992)
63.5 °C
63-64 °C

UNII

19AE42M6WS

GHS Hazard Statements

Aggregated GHS information provided by 86 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (98.84%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (98.84%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (98.84%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (97.67%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (93.02%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 25 °C:

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

554-00-7

Wikipedia

2,4-dichloroaniline

Biological Half Life

0.22 Days

Methods of Manufacturing

NITRATION & REDUCTION OF 1,3-DICHLOROBENZENE USING EITHER IRON & HYDROCHLORIC ACID OR CATALYTIC HYDROGENATION

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Benzenamine, 2,4-dichloro-: ACTIVE

Analytic Laboratory Methods

APPLICATION OF THE HALL ELECTROLYTIC CONDUCTIVITY DETECTOR FOR THE ANALYSIS OF CHLOROANILINES & CHLORONITROANILINES IN POTW (WATER TREATMENT) SLUDGES. /CHLOROANILINES AND CHLORONITROANILINES/
APPLICATIONS OF FUSED SILICA CAPILLARY COLUMNS TO THE ANALYSIS OF ENVIRONMENTAL SAMPLES ARE PRESENTED. THE CHROMATOGRAPHIC BEHAVIOR (RETENTION TIME, RELATIVE RETENTION TIME OF ORGANIC COMPOUNDS OF ENVIRONMENTAL SIGNIFICANCE NOT LISTED AS CONSENT DECREE PRIORITY POLLUTANTS WAS INVESTIGATED ON SE-54 FUSED SILICA CAPILLARY COLUMNS. RETENTION INDICES & MASS SPECTRAL RESPONSE FACTORS ARE PRESENTED FOR 28 COMPOUNDS INCLUDING A NUMBER OF CHLORO- & NITRO-SUBSTITUTED ANILINES. THE DIRECT APPLICATION OF THE FUSED SILICA CAPILLARY COLUMN/MASS SPECTROMETRY INTERFACE TO THE ANALYSIS OF THESE COMPOUNDS IN ACTUAL ENVIRONMENTAL SAMPLES ARE PRESENTED, INCLUDING VENT EMISSIONS FROM A FUNGICIDE MANUFACTURING PROCESS & CONTAMINATED SOIL & WATER SAMPLES FROM 2 METROPOLITAN BOSTON (MA USA) CONSTRUCTION SITES. /CHLORO- AND NITRO-SUBSTITUTED ANILINES/

Clinical Laboratory Methods

It is possible to separate urea compounds from chloroaniline, occurring often as metabolites of the former, by high-pressure liquid chromatography. Silica gel is used as stationary phase & depending on the kind of groups to be separated, various hexane:methylene chloride mixtures are used as mobile phase. This isocratic elution is usually unfeasible in the case of urea herbicides associated with chloroanilines of greatly varying polarity. In this case, the polarity of the mobile phase must be adjusted to that of the substances to be eluted. /Chloroanilines/

Storage Conditions

STORE IN A COOL, DRY, WELL-VENTILATED LOCATION. SEPARATE FROM ACIDS, OXIDIZING MATERIALS, & COMBUSTIBLES. /DICHLOROANILINES/

Dates

Last modified: 08-15-2023

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